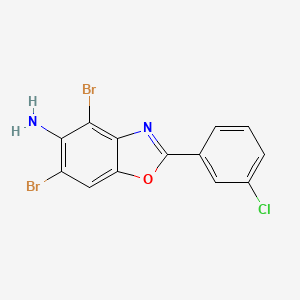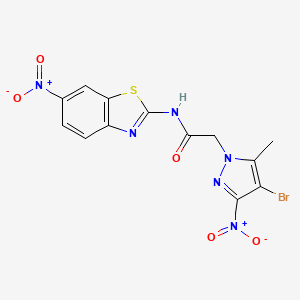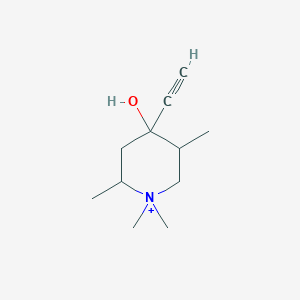
4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(3-chlorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The amination step may involve the use of ammonia or an amine derivative under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers and coatings.
作用机制
The mechanism of action of 4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,4-Dibromophenol: A compound with two bromine atoms and a hydroxyl group on a benzene ring.
2,6-Dibromophenol: Similar to 2,4-dibromophenol but with bromine atoms in different positions.
3,5-Dibromophenol: Another isomer of dibromophenol with bromine atoms in different positions.
Uniqueness
4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms
属性
CAS 编号 |
637302-89-7 |
|---|---|
分子式 |
C13H7Br2ClN2O |
分子量 |
402.47 g/mol |
IUPAC 名称 |
4,6-dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Br2ClN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2 |
InChI 键 |
MBLXQCBFZVFKHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({1-[(4-Methylphenyl)sulfonyl]-5-oxoprolyl}amino)benzoic acid](/img/structure/B14945985.png)
![2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B14945991.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945993.png)
![3-methyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14945994.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14946006.png)


![methyl (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(3-methylbutyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B14946030.png)
![1-(3-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B14946033.png)
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![Ethyl 7-amino-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14946046.png)
![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)

